molecular formula C9H10INO2 B1590461 Ethyl 2-amino-5-iodobenzoate CAS No. 268568-11-2

Ethyl 2-amino-5-iodobenzoate

Cat. No. B1590461
M. Wt: 291.09 g/mol
InChI Key: FPCLHSGOJPEKKE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-iodobenzoate is a chemical compound with the molecular formula C9H10INO2 and a molecular weight of 291.09 . It is also known by its IUPAC name, ethyl 2-amino-5-iodobenzoate . The compound is typically stored under inert gas (nitrogen or Argon) at 2–8 °C .


Physical And Chemical Properties Analysis

Ethyl 2-amino-5-iodobenzoate has a melting point of 69-71°C . Its density is 1.730 . The compound’s pKa is predicted to be 1.86±0.10 . It’s worth noting that these properties can be influenced by factors such as purity and environmental conditions.

Scientific Research Applications

1. Synthetic Chemistry and Pharmacology

Ethyl 2-amino-5-iodobenzoate serves as a versatile intermediate in synthetic chemistry, particularly in the synthesis of pharmacologically active compounds. For example, Chapman et al. (1971) explored its transformation into various amines and thiouronium salts with potential pharmacological applications (Chapman, N., Clarke, K., Gore, B., & Sharma, K., 1971). Additionally, Soršak et al. (1998) used a derivative of ethyl 2-amino-5-iodobenzoate in the synthesis of fused pyrimidin-4-ones, demonstrating its utility in creating complex heterocyclic structures (Soršak, G., Stanovnik, B., & Grdadolnik, S., 1998).

2. Antimicrobial Studies

Ethyl 2-amino-5-iodobenzoate derivatives have been studied for their antimicrobial properties. Balkan et al. (2001) synthesized new thiazolo[4,5-d]pyrimidines starting from an ethyl 2-amino derivative, examining their effectiveness against bacteria and yeasts (Balkan, A., Urgun, H., & Özalp, M., 2001).

3. Photophysical and Electrochemical Studies

Ethyl 2-amino-5-iodobenzoate and its derivatives have been subjects of photophysical and electrochemical studies. Józefowicz et al. (2007) reported on the synthesis and photophysical properties of a derivative, highlighting its potential applications in materials science and as sensors (Józefowicz, M., Aleksiejew, M., Heldt, J., Bajorek, A., Pa̧czkowski, J., & Heldt, J., 2007).

4. Organic Synthesis and Pharmaceutical Applications

In organic synthesis, ethyl 2-amino-5-iodobenzoate derivatives find applications in the preparation of pharmaceutical compounds. França et al. (2020) demonstrated a continuous-flow synthesis method for Benzocaine, emphasizing the role of such derivatives in efficient pharmaceutical manufacturing (França, A. D. S., Leão, R. A. C., & de Souza, R. D., 2020).

5. Analytical Chemistry and Environmental Studies

The compound and its derivatives are also studied in the context of analytical chemistry and environmental science. Li et al. (2017) investigated the environmental behavior of Ethyl-4-aminobenzoate, a related compound, assessing its transformation products and environmental fate (Li, A. J., Sang, Z., Chow, C.-H., Law, J. C.-F., Guo, Y., & Leung, K., 2017).

Safety And Hazards

Ethyl 2-amino-5-iodobenzoate is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and avoiding contact with skin and eyes . In case of inhalation, it’s advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If it comes into contact with the eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

ethyl 2-amino-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCLHSGOJPEKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475798
Record name ETHYL 2-AMINO-5-IODOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-iodobenzoate

CAS RN

268568-11-2
Record name Benzoic acid, 2-amino-5-iodo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=268568-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ETHYL 2-AMINO-5-IODOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-amino-5-iodo-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.606
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Lu, C Gong, B Zhao, L Hu, Y Yao - The Journal of Organic …, 2018 - ACS Publications
The example of rare-earth metal-catalyzed guanylation/cyclization of amino acid esters and carbodiimides is well-established, forming 4(3H)-2-alkylaminoquinazolinones in 65–96% …
Number of citations: 21 pubs.acs.org
N Greene, KL Dobo, MO Kenyon, J Cheung… - Regulatory Toxicology …, 2015 - Elsevier
… Given the negative Ames result for p-bromoaniline and methyl anthranilate, methyl 2-amino-5-bromobenzoate (CAS #5202-89-1) and ethyl 2-amino-5-iodobenzoate (CAS# 268568-11-…
Number of citations: 43 www.sciencedirect.com
U Patel - 2019 - search.proquest.com
Uveal melanoma is melanoma of the uveal tract, which develops into liver metastasis in approximately 50% of patients. Lack of therapeutic targets means that survival from metastatic …
Number of citations: 4 search.proquest.com
A Beladhria, K Beydoun, HB Ammar, RB Salem… - …, 2012 - thieme-connect.com
The palladium-catalysed direct arylation of heteroaromatics with unprotected iodoanilines proceeds in moderate to high yields using only 1 mol% Pd(OAc) 2 as the catalyst and …
Number of citations: 15 www.thieme-connect.com
F Derridj, KS Larbi, J Roger, S Djebbar, H Doucet - Tetrahedron, 2012 - Elsevier
The palladium-catalyzed direct arylation at C2 or C5 of free NH 2 substituted thiophene derivatives was found to proceed in moderate to high yields using a variety of aryl halides. The …
Number of citations: 16 www.sciencedirect.com

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